molecular formula C12H8F3NO2 B1606161 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol CAS No. 69045-85-8

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol

Cat. No.: B1606161
CAS No.: 69045-85-8
M. Wt: 255.19 g/mol
InChI Key: LXXDBPUREVMTMI-UHFFFAOYSA-N
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Description

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol is an organic compound with the molecular formula C({12})H({8})F({3})NO({2}) It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenol group through an ether linkage

Mechanism of Action

Target of Action

The primary target of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol is the Fatty-acid amide hydrolase 1 (FAAH-1) in humans . FAAH-1 is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide, to their corresponding acids, thereby reducing their activity .

Mode of Action

It is believed that the compound interacts with faah-1, potentially inhibiting its activity . This inhibition could lead to an increase in the levels of bioactive fatty amides, which are involved in various physiological processes, including pain sensation, mood, and sleep .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving bioactive fatty amides. By inhibiting FAAH-1, the compound may affect the metabolism of these fatty amides, leading to changes in the signaling pathways they are involved in .

Pharmacokinetics

The compound is a small molecule, which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on the levels of bioactive fatty amides. By inhibiting FAAH-1, the compound could lead to increased levels of these fatty amides, potentially affecting various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with FAAH-1 . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine and 4-hydroxyphenol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-chloro-5-(trifluoromethyl)pyridine is reacted with 4-hydroxyphenol under reflux conditions, leading to the formation of the desired product through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H(_2)) in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reduction: Hydrogen gas (H(_2)) with palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline: Similar structure but with an aniline group instead of a phenol group.

    4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde: Features an aldehyde group in place of the phenol group.

Uniqueness

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol is unique due to the presence of both a trifluoromethyl group and a phenol group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenol group allows for versatile chemical modifications and interactions with biological targets.

This compound’s combination of structural features makes it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)8-1-6-11(16-7-8)18-10-4-2-9(17)3-5-10/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXDBPUREVMTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219111
Record name 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69045-85-8
Record name 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69045-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-((5-(trifluoromethyl)-2-pyridinyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenol
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Synthesis routes and methods I

Procedure details

40 ml of dimethyl sulfoxide, 5.0 g of hydroquinone monomethyl ether, 5.0 g of 2-chloro-5-trifluoromethylpyridine and 2.3 g of potassium hydroxide were reacted at 150° C. for 3 hours with stirring. After cooling, the reaction product was added to a suitable amount of ice-water, and extracted with methylene chloride. The extract was washed with water and dried over anhydrous sodium sulfate, followed by distilling off the methylene chloride. The residue containing 2-(4-methoxyphenoxy)-5-trifluoromethylpyridine was mixed with 5.0 g of pyridine hydrochloride and heated at 140°-160° C. for 2 hours with stirring. After cooling the system, the reaction product was added to a suitable amount of ice-water and extracted with methylene chloride. This methylene chloride layer was back-extracted with a 5% sodium hydroxide aqueous solution, and the extract was acidified with 30% concentrated hydrochloric acid to obtain a solid material. This solid material was filtered out and dried to obtain 2.1 g of 2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.
[Compound]
Name
ice water
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Synthesis routes and methods II

Procedure details

40 ml of dimethyl sulfoxide, 4.2 g of hydroquinone, 5.0 g of 2-chloro-5-trifluoromethylpyridine and 2.3 g of potassium hydroxide were reacted at 150° C. for 2 hours with stirring in a nitrogen atmosphere. After the reaction product was allowed to cool, the product was added to a suitable amount of ice-water, neutralized with 30% concentrated hydrochloric acid, and extracted with methylene chloride. The extract was washed with water and dried over anhydrous sodium sulfate. 2.5 g of 2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (m.p. 82°-84° C.) was obtained by distilling off the methylene chloride.
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Name
ice water
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Synthesis routes and methods III

Procedure details

p-dihydroxybenzene 12.1 g (0.11 mol), anhydrous potassium carbonate 15.2 g (0.11 mol) were added to 500 mL of three-necked flask with DMF (200 mL) in sequence, the reaction mixture was then heated to 60° C., forming pale yellow turbid liquid, a solution of 2-chloro-5-(trifluoromethyl)pyridine 18.2 g (0.1 mol) in DMF (50 mL) was added dropwise to the above solution, after completion of addition for 15 min, then the mixture was heated to 90° C. and stirred for another 4 hours at this temperature. The reaction was monitored by thin-layer chromatography (TLC). After the reaction was completed, the reaction mixture was cooled to room temperature, then poured into water (300 mL) and extracted with ethyl acetate (2×300 mL). The organic phases were combined, washed with brine (2×200 mL), dried over anhydrous magnesium sulfate, concentrated under reduced pressure and the residue was purified via silica gel column chromatography (Fluent: ethyl acetate/petroleum ether=1:8) to give the product (19.1 g) as a white solid in 75% yield.
Quantity
12.1 g
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reactant
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reactant
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200 mL
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50 mL
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300 mL
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Yield
75%

Synthesis routes and methods IV

Procedure details

The product from (c) (1.7 g) and excess of pyridine hydrochloride were heated together for 8 hours at 180° C. The mixture was cooled, diluted with water and 2-molar hydrochloric acid, and extracted with ether. The extracts were dried and evaporated to yield an oil identified as the required hydroxy compound.
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Synthesis routes and methods V

Procedure details

40 ml of dimethyl sulfoxide, 4.2 g of hydroquinone, 5.0 g of 2-chloro-5-trifluoromethylpyridine and 2.3 g of potassium hydroxide were reacted with stirring in a nitrogen gas stream at 150° C. for 2 hours to obtain 2.5 g of 4-(5-trifluoromethyl-2-pyridyloxy)phenol. The thus-obtained 4-(5-trifluoromethyl-2-pyridyloxy)phenol was dissolved in 20 ml of methyl ethyl ketone, and 1.7 g of anhydrous potassium carbonate was added thereto. The mixture was reacted with stirring under reflux for 1 hour, and the reaction product thusobtained was cooled to 40° C., and 2.5 g of ethyl 4-bromo-2-pentenoate was dropwise added thereto gradually. The mixture was allowed to stir for 30 minutes and then to react under reflux for 7 hours. After completion of the reaction, the reaction product was thrown into 100 ml of water, and an oily matter was extracted with methylene chloride. The extracted phase was washed with water several times, and dried over anhydrous sodium sulfate. The solvent was evaporated off to obtain a crude product which was subsequently subjected to silica gel column chromatography using toluene as an eluent to obtain 1.5 g of the object product having a refractive index, nD23, of 1.5145. This was found to have a boiling point of 148°-151° C./l mm Hg with some decomposition.
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4.2 g
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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